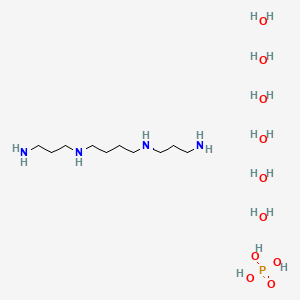

N,N'-bis(3-Aminopropyl)butane-1,4-diamine; phosphoric acid hexahydrate

Description

Spermine Phosphate Hexahydrate is a crystalline compound that belongs to the polyamine family. It is a water-soluble, strongly basic, aliphatic polyamine widely found in nature. The compound was first observed and described by Antoni van Leeuwenhoek in 1678 when he noticed crystals forming in samples of human semen. Spermine Phosphate Hexahydrate has a strong affinity for nucleic acids and is known for its role in stabilizing the helical structure of DNA.

Properties

Molecular Formula |

C10H41N4O10P |

|---|---|

Molecular Weight |

408.43 g/mol |

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate |

InChI |

InChI=1S/C10H26N4.H3O4P.6H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;1-5(2,3)4;;;;;;/h13-14H,1-12H2;(H3,1,2,3,4);6*1H2 |

InChI Key |

HVOGWKOILFDHPV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCNCCCN)CNCCCN.O.O.O.O.O.O.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spermine Phosphate Hexahydrate typically involves the acetylation of one of the two aminopropyl groups of spermine, catalyzed by the enzyme spermidine/spermine N1-acetyltransferase, to give N1-acetyl-spermine. This is then degraded by a polyamine oxidase, forming spermidine and an aldehyde, 3-acetamidopropanal .

Industrial Production Methods

Industrial production methods for Spermine Phosphate Hexahydrate are not extensively documented in the literature. the compound can be synthesized through chemical reactions involving spermine and phosphoric acid, followed by crystallization to obtain the hexahydrate form.

Chemical Reactions Analysis

Types of Reactions

Spermine Phosphate Hexahydrate undergoes various types of chemical reactions, including:

Oxidation: Spermine can be oxidized by polyamine oxidases, leading to the formation of spermidine and hydrogen peroxide.

Reduction: Reduction reactions are less common for spermine due to its stable structure.

Substitution: Spermine can undergo substitution reactions, particularly involving its amino groups.

Common Reagents and Conditions

Common reagents used in reactions with Spermine Phosphate Hexahydrate include polyamine oxidases for oxidation reactions and various acids for substitution reactions. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to ensure stability and reactivity.

Major Products Formed

The major products formed from the reactions of Spermine Phosphate Hexahydrate include spermidine, hydrogen peroxide, and various substituted polyamines depending on the specific reagents and conditions used.

Scientific Research Applications

Spermine Phosphate Hexahydrate has a wide range of scientific research applications:

Chemistry: It is used in studies involving polyamine interactions with nucleic acids and other macromolecules.

Biology: Spermine plays a crucial role in cellular metabolism, gene expression regulation, and stabilization of chromatin.

Medicine: Research has shown its potential in regulating oxidative stress and protecting DNA from free radical damage.

Industry: Spermine is used in the production of various biochemical products and as a stabilizing agent in different industrial processes.

Mechanism of Action

Spermine Phosphate Hexahydrate exerts its effects through several mechanisms:

Free Radical Scavenging: Spermine functions as a free radical scavenger, forming adducts that prevent oxidative damage to DNA.

Gene Expression Regulation: It is involved in the regulation of gene expression and stabilization of chromatin.

Mitochondrial Bioenergetics: Spermine preserves mitochondrial bioenergetics by regulating Src kinase signaling in the spinal cord.

Comparison with Similar Compounds

Similar Compounds

Putrescine: Another polyamine with a simpler structure, involved in similar biological processes.

Spermidine: A precursor to spermine, also involved in cellular metabolism and gene regulation.

Cadaverine: A diamine with similar properties but less complex structure.

Uniqueness

Spermine Phosphate Hexahydrate is unique due to its strong affinity for nucleic acids and its ability to stabilize the helical structure of DNA. Its role in protecting DNA from oxidative damage and regulating mitochondrial bioenergetics further distinguishes it from other polyamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.